

understanding the molecular structure of acrylonitrile

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Compound of Interest

Compound Name: Acrylonitrile

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An In-Depth Technical Guide to the Molecular Structure of **Acrylonitrile**

Abstract

Acrylonitrile ($\text{CH}_2=\text{CH}-\text{C}\equiv\text{N}$) is a cornerstone organic compound, serving as a critical monomer in the production of a wide array of commercially significant polymers, including acrylic fibers, synthetic rubbers, and thermoplastic resins. A thorough understanding of its molecular structure is fundamental for researchers, scientists, and professionals in drug development and materials science, as this structure dictates its reactivity, physical properties, and applications. This technical guide provides a comprehensive examination of the molecular architecture of **acrylonitrile**, detailing its chemical bonding, geometry, and the advanced experimental protocols employed for its characterization. Quantitative data, including bond lengths, bond angles, and spectroscopic parameters, are systematically presented. Furthermore, key experimental and industrial processes are visualized to elucidate the logical and procedural workflows associated with its study and synthesis.

Molecular and Electronic Structure

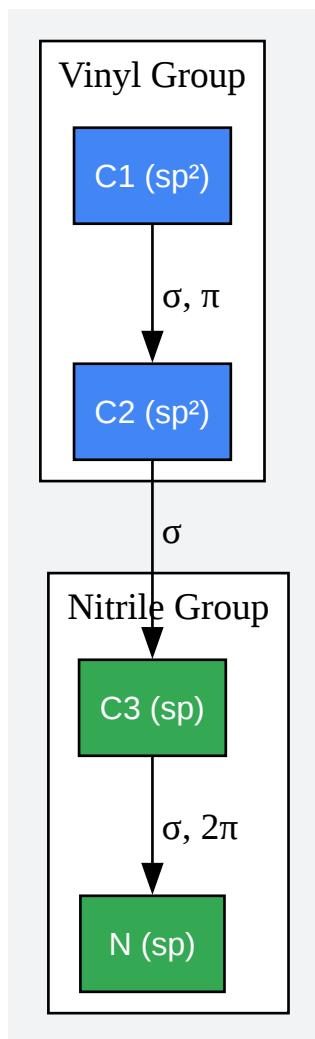
Acrylonitrile, with the chemical formula $\text{C}_3\text{H}_3\text{N}$, is an organic compound featuring two key functional groups: a vinyl group ($-\text{CH}=\text{CH}_2$) and a nitrile group ($-\text{C}\equiv\text{N}$).^{[1][2]} Its IUPAC name is prop-2-enenitrile, and it is also commonly known as vinyl cyanide.^{[1][3]} The unique juxtaposition of these groups results in a reactive molecule that is a vital precursor for materials like **polyacrylonitrile**, **styrene-acrylonitrile** (SAN), and **acrylonitrile** butadiene styrene (ABS).^{[1][4]}

Chemical Bonding and Hybridization

The electronic structure of **acrylonitrile** is best understood through the lens of atomic orbital hybridization. The molecule is planar and contains a conjugated system of pi (π) electrons.

- **Vinyl Group Carbons (C1 and C2):** The two carbon atoms of the vinyl group ($\text{H}_2\text{C}=\text{CH}-$) are sp^2 hybridized. This arrangement results in a trigonal planar geometry around these atoms, with bond angles of approximately 120° .^[5] Each sp^2 hybridized carbon forms three sigma (σ) bonds and has one unhybridized p-orbital. These p-orbitals overlap to form the $\text{C}=\text{C}$ double bond's π bond.
- **Nitrile Group Carbon and Nitrogen (C3 and N):** The carbon and nitrogen atoms of the nitrile group ($-\text{C}\equiv\text{N}$) are sp hybridized, leading to a linear geometry.^[5] The carbon atom forms two σ bonds (one with the adjacent carbon and one with nitrogen) and two π bonds with the nitrogen atom.

The diagram below illustrates the hybridization scheme for the heavy atoms in the **acrylonitrile** molecule.



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Caption: Hybridization of heavy atoms in **acrylonitrile**.

Molecular Geometry

The precise geometry of **acrylonitrile** has been determined with high accuracy using a combination of electron diffraction and rotational spectroscopy techniques. These experimental methods provide detailed information on the spatial arrangement of the atoms. The thermal-average bond lengths and bond angles are summarized in the table below.^[6]

Summary of Quantitative Data

For ease of comparison and reference, the key quantitative data pertaining to the molecular structure and spectroscopic characterization of **acrylonitrile** are consolidated here.

Table 1: Molecular Properties and Geometry of **Acrylonitrile**

Parameter	Value	Experimental Method
Chemical Formula	C₃H₃N	-
Molar Mass	53.064 g·mol ⁻¹	-
Bond Lengths		
r(C-C)	1.438 ± 0.003 Å	Electron Diffraction[6]
r(C=C)	1.343 ± 0.004 Å	Electron Diffraction[6]
r(C≡N)	1.167 ± 0.004 Å	Electron Diffraction[6]
r(C-H)	1.114 ± 0.007 Å	Electron Diffraction[6]
Bond Angles		
∠(C=C-C)	121.7 ± 0.5°	Electron Diffraction[6]
∠(C-C≡N)	178.2 ± 1.0°	Electron Diffraction[6]

| ∠(C=C-H) | 119.7 ± 2.1° | Electron Diffraction[6] |

Table 2: Key Vibrational Frequencies for **Acrylonitrile**

Vibrational Mode	Wavenumber (cm ⁻¹)	Spectroscopic Method
C≡N Stretch	~2229	Infrared[7]
C=C Stretch	~1652	Infrared[7]
CH ₂ Wagging	~1360	Infrared[8]

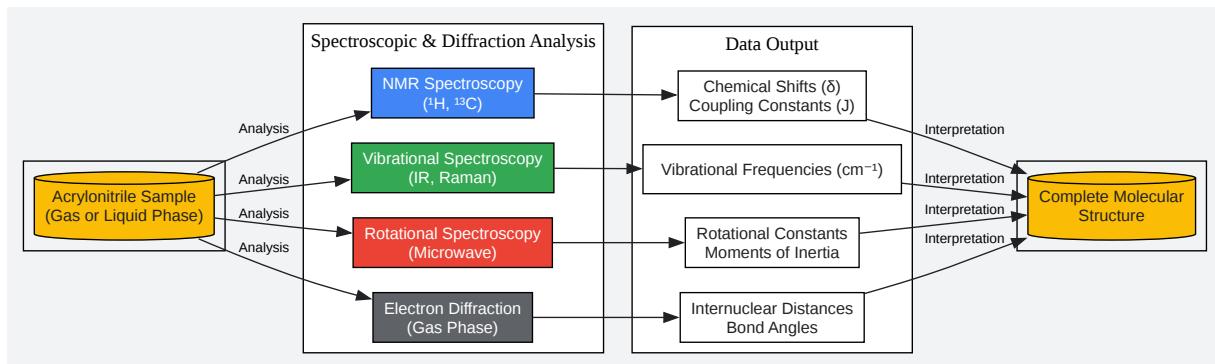
| CH₂ Twisting | ~1290 | Infrared[8] |Table 3: ¹H NMR Spectral Data for **Acrylonitrile** (in CDCl₃)

Proton	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
H (trans to CN)	6.24	J (trans) = 17.92
H (cis to CN)	6.11	J (cis) = 11.75
H (geminal)	5.69	J (geminal) = 0.91

Data derived from 89.56 MHz and 300 MHz spectra.[\[9\]](#)

Experimental Protocols for Structure Determination

A combination of sophisticated analytical techniques is required to fully elucidate the molecular structure of **acrylonitrile**. Each method provides unique and complementary information.



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Caption: Experimental workflow for **acrylonitrile** structure determination.

Rotational (Microwave) Spectroscopy

Rotational spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase.[\[10\]](#)

- Methodology: A gaseous sample of **acrylonitrile** is introduced into a sample cell at low pressure. Microwave radiation is passed through the cell, and the absorption of energy at specific frequencies is measured. The resulting spectrum consists of sharp lines corresponding to rotational transitions. By fitting these spectral lines to theoretical models,

highly precise values for the molecule's moments of inertia are obtained.[10][11] These moments of inertia are then used to calculate bond lengths and angles with exceptional accuracy.[10]

Vibrational (Infrared and Raman) Spectroscopy

Vibrational spectroscopy probes the different modes of vibration within a molecule.

- Methodology (FTIR): An infrared spectrum is obtained by passing a beam of infrared radiation through a sample of **acrylonitrile** (which can be in gaseous or liquid form).[12] The spectrophotometer, typically a Fourier Transform Infrared (FTIR) instrument, measures the frequencies at which the molecule absorbs radiation. These absorptions correspond to vibrations that induce a change in the molecule's dipole moment.
- Methodology (Raman): For Raman spectroscopy, the sample is irradiated with a high-intensity monochromatic laser source.[8] The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency (the Raman effect), and these shifts correspond to the vibrational frequencies of the molecule, including those not active in the IR spectrum.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

- Methodology: A sample of **acrylonitrile** is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in the strong magnetic field of an NMR spectrometer.[9] The sample is irradiated with radiofrequency pulses, and the response of the ^1H or ^{13}C nuclei is recorded. The resulting spectrum shows signals (resonances) at different chemical shifts, which are indicative of the electronic environment of each nucleus.[13] Spin-spin coupling between adjacent nuclei causes these signals to split, providing definitive information about which atoms are bonded to each other.[13][14]

Electron Diffraction

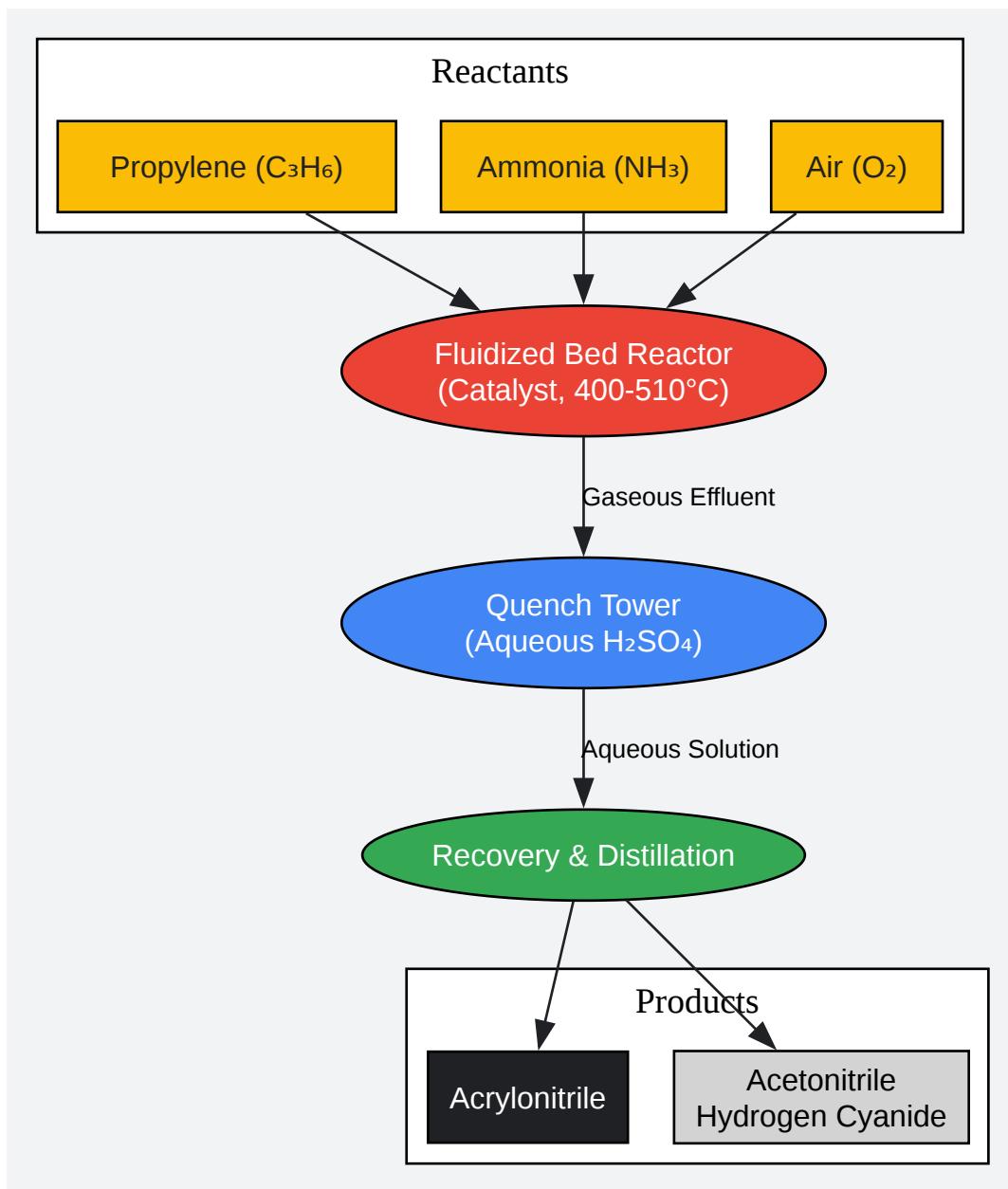
This technique is a powerful tool for determining the geometry of molecules in the gas phase.

- Methodology: A high-energy beam of electrons is fired through a gaseous jet of **acrylonitrile** molecules. The electrons are scattered by the electrostatic potential of the molecule's atoms. This scattering creates a diffraction pattern that is captured on a detector. The radial distribution of the scattered electrons is mathematically analyzed to determine the equilibrium distances between the atoms (bond lengths) and the bond angles.[6]

Industrial Synthesis: The SOHIO Process

The vast majority of the world's **acrylonitrile** is produced via the SOHIO process, which involves the catalytic ammonoxidation of propylene.[15][16] This single-step process, developed in the 1950s, was a major innovation that significantly reduced production costs.[16][17]

- Process Description: In the SOHIO process, a gaseous mixture of propylene, ammonia, and air is fed into a fluidized bed reactor containing a catalyst (historically bismuth phosphomolybdate) at high temperatures (400–510 °C) and moderate pressures (50–200 kPa).[1][18] The highly exothermic reaction produces **acrylonitrile**, with acetonitrile and hydrogen cyanide as major byproducts. The product stream is then quenched with aqueous sulfuric acid to stop the reaction and neutralize excess ammonia. Finally, the **acrylonitrile** is separated from water and byproducts through a series of distillation and recovery columns.
[1]



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Caption: Simplified workflow of the SOHIO process for **acrylonitrile** synthesis.

Conclusion

The molecular structure of **acrylonitrile** is characterized by a planar geometry, with a vinyl group featuring sp² hybridized carbons and a linear nitrile group with sp hybridized atoms. This structure has been precisely defined through a synergistic application of advanced experimental techniques, including rotational and vibrational spectroscopy, NMR, and electron

diffraction. The quantitative data derived from these methods provide the foundational knowledge necessary for understanding its chemical reactivity, which is harnessed in large-scale industrial processes like the SOHIO synthesis to produce essential polymers and chemical intermediates. This guide serves as a technical resource, consolidating the critical structural data and experimental methodologies relevant to this important industrial chemical.

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